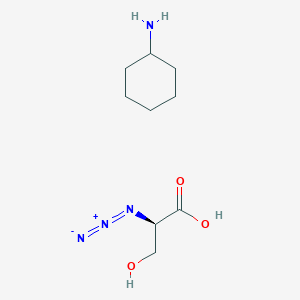
BIOTIN-ASP-ALA-GLU-PHE-ARG-HIS-ASP-SER-GLY-TYR-GLU-VAL-HIS-HIS-GLN-LYS-LEU-VAL-PHE-PHE-ALA-GLU-ASP-V
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound BIOTIN-ASP-ALA-GLU-PHE-ARG-HIS-ASP-SER-GLY-TYR-GLU-VAL-HIS-HIS-GLN-LYS-LEU-VAL-PHE-PHE-ALA-GLU-ASP-V is a synthetic peptide that is often used in biochemical and medical research. This peptide is a biotinylated version of the amyloid beta (1-42) peptide, which is known for its role in the pathology of Alzheimer’s disease. The biotinylation allows for easy detection and purification of the peptide in various experimental setups .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of BIOTIN-ASP-ALA-GLU-PHE-ARG-HIS-ASP-SER-GLY-TYR-GLU-VAL-HIS-HIS-GLN-LYS-LEU-VAL-PHE-PHE-ALA-GLU-ASP-V typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents like HBTU or DIC and then coupled to the growing peptide chain.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
For large-scale production, the peptide can be synthesized using automated peptide synthesizers, which streamline the SPPS process. The biotinylation is typically performed at the N-terminus of the peptide, using biotinylation reagents like biotin-NHS ester .
化学反应分析
Types of Reactions
BIOTIN-ASP-ALA-GLU-PHE-ARG-HIS-ASP-SER-GLY-TYR-GLU-VAL-HIS-HIS-GLN-LYS-LEU-VAL-PHE-PHE-ALA-GLU-ASP-V can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other residues using site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Mutagenesis kits and specific enzymes.
Major Products Formed
The major products formed depend on the specific reactions. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols .
科学研究应用
BIOTIN-ASP-ALA-GLU-PHE-ARG-HIS-ASP-SER-GLY-TYR-GLU-VAL-HIS-HIS-GLN-LYS-LEU-VAL-PHE-PHE-ALA-GLU-ASP-V is widely used in scientific research, particularly in the fields of:
Chemistry: Studying peptide synthesis and modifications.
Biology: Investigating protein-protein interactions and cellular processes.
Medicine: Researching the mechanisms of Alzheimer’s disease and potential therapeutic interventions.
Industry: Used in the development of diagnostic assays and purification processes.
作用机制
The mechanism of action of BIOTIN-ASP-ALA-GLU-PHE-ARG-HIS-ASP-SER-GLY-TYR-GLU-VAL-HIS-HIS-GLN-LYS-LEU-VAL-PHE-PHE-ALA-GLU-ASP-V involves its interaction with cellular proteins and receptors. In the context of Alzheimer’s disease, the peptide aggregates to form amyloid plaques, which are toxic to neurons. The biotinylation allows for the tracking and study of these interactions in various experimental models .
相似化合物的比较
Similar Compounds
BIOTIN-ASP-ALA-GLU-PHE-ARG-HIS-ASP-SER-GLY-TYR-GLU-VAL-HIS-HIS-GLN-LYS-LEU-VAL-PHE-PHE-ALA-GLU-ASP-V: is similar to other amyloid beta peptides, such as:
Uniqueness
The biotinylation of this compound makes it unique, as it allows for easy detection and purification, facilitating various experimental applications .
属性
CAS 编号 |
102577-21-9 |
|---|---|
分子式 |
C25H29ClN2O4 |
分子量 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(2S)-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-2-azidopentanoic acid](/img/structure/B1165761.png)






